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molecular formula C9H13NO2S B8721157 Methyl 2-(isopropylamino)thiophene-3-carboxylate

Methyl 2-(isopropylamino)thiophene-3-carboxylate

Cat. No. B8721157
M. Wt: 199.27 g/mol
InChI Key: WXKXRXZTMGTKKP-UHFFFAOYSA-N
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Patent
US07407966B2

Procedure details

To a solution of methyl 2-aminothiophene-3-carboxylate (1.76 kg, 11.2 mol) in glacial acetic acid (1.34 kg, 22.3 mol) and dichloromethane (8 L) were added trifluoroacetic acid (17.8 g, 156 mmol), 2,2-dimethoxypropane (6.83 kg, 65.6 mmol) and sodium triacetoxyborohydride (3.9 kg, 18.4 mol). The reaction mixture was stirred for 18 h at room temperature, quenched with saturated aqueous potassium carbonate solution (13.5 L) over 3 h and diluted with water (21 L). The organic layer was collected and the aqueous layer was extracted with dichloromethane (2×6 kg). The combined extracts were washed with aqueous sodium chloride solution (10 kg) and concentrated under reduced pressure to afford a dark black-red liquid (2.4 kg). This residue was purified on a 15-kg silica gel flash chromatography column eluted with 3% ethyl acetate-heptane to afford the title compound as a slightly yellow liquid.
Quantity
1.76 kg
Type
reactant
Reaction Step One
Quantity
1.34 kg
Type
reactant
Reaction Step One
Quantity
6.83 kg
Type
reactant
Reaction Step One
Quantity
3.9 kg
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8].C(O)(=O)C.CO[C:17](OC)([CH3:19])[CH3:18].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl.FC(F)(F)C(O)=O>[CH:17]([NH:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8])([CH3:19])[CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
1.76 kg
Type
reactant
Smiles
NC=1SC=CC1C(=O)OC
Name
Quantity
1.34 kg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
6.83 kg
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
3.9 kg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
8 L
Type
solvent
Smiles
ClCCl
Name
Quantity
17.8 g
Type
catalyst
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous potassium carbonate solution (13.5 L) over 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
diluted with water (21 L)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×6 kg)
WASH
Type
WASH
Details
The combined extracts were washed with aqueous sodium chloride solution (10 kg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)NC=1SC=CC1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 kg
YIELD: CALCULATEDPERCENTYIELD 18359.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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